N-(3-chloro-4-fluorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline core, a sulfanylidene group, and a carboxamide moiety. The presence of chlorine and fluorine atoms in the phenyl ring further enhances its chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-fluoroaniline with a suitable isothiocyanate to form the corresponding thiourea derivative. This intermediate is then cyclized with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the use of continuous flow reactors can improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted phenyl derivatives. These products can have different chemical and biological properties, making them useful for further research and applications .
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful for studying biological pathways.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar phenyl ring substitution pattern but differs in the core structure and functional groups.
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound shares the same phenyl ring substitution but has a different core structure, leading to different chemical and biological properties.
Uniqueness
N-(3-chloro-4-fluorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its combination of a quinazoline core, a sulfanylidene group, and a carboxamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H19ClFN3O2S |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C20H19ClFN3O2S/c1-2-3-4-9-25-19(27)14-7-5-12(10-17(14)24-20(25)28)18(26)23-13-6-8-16(22)15(21)11-13/h5-8,10-11H,2-4,9H2,1H3,(H,23,26)(H,24,28) |
InChI Key |
AZLJMGADJXJTQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl)NC1=S |
Origin of Product |
United States |
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